3,3'-Diethyloxacarbocyanine
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Overview
Description
C3-oxacyanine cation is the cationic form of a C3 cyanine dye having 3-ethyl-1,3-benzoxazol-2(3H)-yl units at each end. It has a role as a fluorochrome. It is a member of 1,3-benzoxazoles, a cyanine dye and a benzoxazolium ion.
Scientific Research Applications
Inhibition of Mitochondrial Activity
3,3'-Diethyloxacarbocyanine (DiOC2(3)) has been identified as an inhibitor of mitochondrial NADH oxidase activity. This was observed in a study that determined DiOC2(3), along with other structurally related oxacarbocyanine dyes, could inhibit bovine heart mitochondrial NADH oxidase activity and Paracoccus denitrificans NADH oxidase activity. The inhibitory site of these dyes was localized to the respiratory chain segment between NADH and ubiquinone (Anderson, Wood, & Anderson, 1993).
Photochemical Properties in DNA Complexes
Photoisomerization, thermal back isomerization, and the spectral and kinetic properties of the triplet state of DiOC2(3) were studied in solutions and complexes with DNA. It was found that the formation of complexes with DNA impedes photoisomerization and increases the quantum yield of the triplet state of the dye (Pronkin & Tatikolov, 2015).
Influence on Polymer Nanocomposites
The excited-state twisting motion of DiOC2(3) in polymer nanocomposites was found to depend strongly on the elastic modulus of the medium. This study provided insights into molecular rotor dynamics in rigid media, suggesting that these dynamics are quantitatively describable by the elastic modulus of polymer (Jee, Kwon, & Lee, 2009).
Fluorescence Resonance Energy Transfer
DiOC2(3) was integrated with coumarin in solid-state two-dimensional nanospace, showcasing a variety of fluorescence properties and arrangements of fluorophores. This integration allowed fluorescence resonance energy transfer (FRET) from the excited coumarin moiety to DiOC2(3) (Fujii et al., 2011).
Photophysical Properties on Surfaces
The photophysical properties of DiOC2(3) were investigated when adsorbed on microcrystalline cellulose. This study provided valuable insights into the aggregation behavior and emission characteristics of DiOC2(3) under different conditions (Oliveira et al., 1996).
properties
CAS RN |
37069-75-3 |
---|---|
Molecular Formula |
C21H21N2O2+ |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |
InChI |
InChI=1S/C21H21N2O2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |
InChI Key |
VZUFSMBGWBLOCB-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CC |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC |
Related CAS |
905-96-4 (iodide) |
synonyms |
3,3'-diethyloxacarbocyanine 3,3'-diethyloxacarbocyanine iodide DiOC2 DiOC2(3) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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